molecular formula C16H11ClN4 B580031 Estazolam-d5 CAS No. 170082-16-3

Estazolam-d5

Cat. No. B580031
M. Wt: 299.773
InChI Key: CDCHDCWJMGXXRH-RALIUCGRSA-N
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Description

Estazolam-d5 is a stable-labeled internal standard suitable for quantitation of estazolam levels in urine, serum, or plasma by LC/MS or GC/MS for urine drug testing, clinical toxicology, forensic analysis, or isotope dilution methods . Estazolam, the parent compound of Estazolam-d5, is a benzodiazepine used for the short-term treatment of insomnia .


Synthesis Analysis

Estazolam is prepared by reacting 7-chloro-1,3-dihydro-5-phenyl-2H-benzo[1,4]-diazepine-2-thione with formylhydrazine in boiling n-butyl alcohol . The specific synthesis process for Estazolam-d5 is not mentioned in the retrieved sources.


Molecular Structure Analysis

The molecular formula of Estazolam-d5 is C16H11ClN4 . The exact mass is 299.0986078 g/mol and the average molecular weight is 299.77 g/mol . The structure of Estazolam-d5 is similar to that of Estazolam, except that the phenyl ring in Estazolam-d5 is pentadeuterated .


Physical And Chemical Properties Analysis

Estazolam, the parent compound of Estazolam-d5, is described as white crystals . It has a melting point of 228–229 °C and is practically insoluble in water but soluble in ethanol . The specific physical and chemical properties of Estazolam-d5 are not provided in the retrieved sources.

Scientific Research Applications

  • Treatment of Auditory Hallucinations : Estazolam was tested for its effects on auditory hallucinations in patients who responded poorly to neuroleptics. It showed significant improvement in both the global clinical state and specific symptoms like compulsive thoughts and visual hallucinations (O. Lingjærde, 1982).

  • Detection in Beverages : A study developed a method for rapid on-site detection of Estazolam in beverages using surface-enhanced Raman spectroscopy (SERS) techniques. This method can detect Estazolam at very low concentrations, making it useful for controlling the abuse of this drug (Xuanyu Sha et al., 2019).

  • Efficacy as a Hypnotic : Estazolam has been established as an effective hypnotic in both sleep laboratory and outpatient clinical trials. It improves various sleep parameters in adults with chronic insomnia and remains effective with no significant tolerance development over at least six weeks of continuous nightly administration (M. Pierce & V. Shu, 1990).

  • Impact on Neurosteroid and Benzodiazepine Effects : The effects of estazolam on food consumption and plus-maze learning behaviors in rats showed gender and estrous cycle-dependent changes. This research highlights the role of biological factors in modifying the potency of neurosteroids and benzodiazepines (D. Reddy & S. Kulkarni, 1999).

  • Treatment of Insomnia in Generalized Anxiety Disorder : A study found that estazolam is effective in treating insomnia in patients with generalized anxiety disorder and has a favorable anxiolytic action (G. L. Post et al., 1991).

  • Impact on Blood Pressure in Hypertensive Patients : Improvement of insomnia with Estazolam in hypertensive patients led to significant lowering of blood pressure, suggesting a link between sleep quality and cardiovascular health (Yuan Li et al., 2017).

  • Anxiolytic-like Effects in a PTSD Animal Model : Estazolam showed significant blocking of PTSD-like behavioral deficits in a rat model, suggesting its potential utility in managing PTSD symptoms (Jia-ning Xu et al., 2018).

properties

IUPAC Name

8-chloro-6-(2,3,4,5,6-pentadeuteriophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4/c17-12-6-7-14-13(8-12)16(11-4-2-1-3-5-11)18-9-15-20-19-10-21(14)15/h1-8,10H,9H2/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCHDCWJMGXXRH-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NN=CN2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC3=NN=CN3C4=C2C=C(C=C4)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718714
Record name 8-Chloro-6-(~2~H_5_)phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Estazolam-d5

CAS RN

170082-16-3
Record name 8-Chloro-6-(~2~H_5_)phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 170082-16-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
39
Citations
MP Bergstrand, O Beck, A Helander - Clinical Mass Spectrometry, 2018 - Elsevier
Hundreds of new psychoactive substances (NPS) covering most drugs-of-abuse classes have been introduced to the recreational drug market in recent years. One class of NPS drugs …
Number of citations: 18 www.sciencedirect.com
B Skillman, S Kerrigan - Journal of Chromatography B, 2020 - Elsevier
… of 0.5 ng/mL in whole blood, however quantitative interferences were observed in the presence of sertraline, a common drug that coeluted with the internal standard (estazolam-D5). …
Number of citations: 1 www.sciencedirect.com
M Carson, S Kerrigan - Journal of Chromatography B, 2017 - Elsevier
… Due to the absence of a commercially available isotopically labeled internal standard, estazolam-D5 was used due to its azepine, triazole and chlorinated functionality. The limit of …
Number of citations: 18 www.sciencedirect.com
H Michel - 2020 - ideaexchange.uakron.edu
This method developed in the toxicology department at the Cuyahoga County Medical Examiner’s Office (CCMEO) detects 40 benzodiazepines and metabolites along with several z-…
Number of citations: 1 ideaexchange.uakron.edu
MP Bergstrand, A Helander, O Beck - Journal of Chromatography B, 2016 - Elsevier
… temazepam-d5 and estazolam-d5 with 10 mmol/L ammonium acetate buffer (pH 5.8) to achieve final concentrations of 20 ng/mL temazepam-d5 and 6.4 ng/mL estazolam-d5. The final …
Number of citations: 64 www.sciencedirect.com
B Skillman, S Kerrigan - Journal of Chromatography B, 2018 - Elsevier
… No qualitative interferences or carryover were observed; however, a quantitative interference with the internal standard (estazolam-D5) could be attributed to sertraline when present at …
Number of citations: 8 www.sciencedirect.com
DC Mata, JF Davis, AK Figueroa… - Journal of Analytical …, 2016 - academic.oup.com
An ultra performance liquid chromatography triple quadrupole mass spectrometry (LC–MS-MS) method for the quantification of 14 benzodiazepines and three sedative hypnotics is …
Number of citations: 17 academic.oup.com
R Wang, X Wang, C Liang, C Ni, L Xiong, Y Rao… - Forensic science …, 2013 - Elsevier
… Thus estazolam-d5 was chosen as the IS for nordiazepam and temazepam glucuronide in this study. The choosing of IS verified that this method was reliable for the determination of …
Number of citations: 31 www.sciencedirect.com
SJ Marin, M Roberts, M Wood… - Journal of analytical …, 2012 - academic.oup.com
This paper reports an ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS-MS) method to quantitate 21 benzodiazepines, zolpidem and zopiclone in …
Number of citations: 25 academic.oup.com
B Skillman, S Kerrigan - Journal of Analytical Toxicology, 2020 - academic.oup.com
… described above was successfully validated in accordance with published guidelines, but in the absence of a commercially available deuterated suvorexant analog, estazolam-D5 was …
Number of citations: 8 academic.oup.com

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